(2,4,6-Trichloro-3-methoxyphenyl)boronic acid
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Overview
Description
(2,4,6-Trichloro-3-methoxyphenyl)boronic acid is an organoboron compound with the molecular formula C7H6BCl3O3 and a molecular weight of 255.29 g/mol . This compound is characterized by the presence of three chlorine atoms and a methoxy group attached to a phenyl ring, along with a boronic acid functional group. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4,6-Trichloro-3-methoxyphenyl)boronic acid typically involves the reaction of 2,4,6-trichloro-3-methoxyphenyl magnesium bromide with trimethyl borate, followed by hydrolysis . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent the formation of unwanted by-products.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
(2,4,6-Trichloro-3-methoxyphenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Suzuki-Miyaura Cross-Coupling: Biaryl compounds.
Oxidation: Phenols.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
(2,4,6-Trichloro-3-methoxyphenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential use in the development of boron-containing drugs.
Medicine: Explored for its role in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials and fine chemicals.
Mechanism of Action
The mechanism of action of (2,4,6-Trichloro-3-methoxyphenyl)boronic acid in Suzuki-Miyaura cross-coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide to form a palladium complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the biaryl product and regenerate the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(2,4,6-Trichloro-3-methoxyphenyl)boronic acid is unique due to the presence of three chlorine atoms on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. This makes it a valuable reagent in organic synthesis, particularly for the formation of complex molecules .
Biological Activity
(2,4,6-Trichloro-3-methoxyphenyl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be described as follows:
- Molecular Formula : C7H6BCl3O2
- Molecular Weight : 229.3 g/mol
- IUPAC Name : this compound
This structure features a phenyl ring substituted with three chlorine atoms and a methoxy group, which contributes to its unique chemical reactivity and biological interactions.
Anticancer Properties
Research indicates that boronic acids can exhibit significant anticancer activity. This compound has been studied for its ability to inhibit proteasome activity, which is crucial in regulating protein degradation pathways associated with cancer cell survival. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines by disrupting the ubiquitin-proteasome system .
Antimicrobial Activity
The antimicrobial efficacy of boronic acids has been documented extensively. Studies have demonstrated that this compound exhibits antibacterial properties against specific strains of bacteria such as Escherichia coli and Staphylococcus aureus. The mechanism is believed to involve the inhibition of bacterial enzymes that are critical for cell wall synthesis .
Case Study 1: Antitumor Activity
In a study published in Nature Communications, researchers evaluated the effects of this compound on human breast cancer cells. The results indicated a dose-dependent decrease in cell viability and an increase in apoptotic markers. The study concluded that the compound could serve as a lead compound for developing novel anticancer agents .
Study | Cell Line | Concentration | Viability Reduction (%) | Apoptosis Induction |
---|---|---|---|---|
MCF-7 | 10 µM | 45% | Yes | |
MDA-MB-231 | 20 µM | 60% | Yes |
Case Study 2: Antibacterial Efficacy
A separate investigation assessed the antibacterial properties of this compound against Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL. This study highlighted the potential use of this compound in treating infections caused by resistant strains of bacteria .
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Properties
Molecular Formula |
C7H6BCl3O3 |
---|---|
Molecular Weight |
255.3 g/mol |
IUPAC Name |
(2,4,6-trichloro-3-methoxyphenyl)boronic acid |
InChI |
InChI=1S/C7H6BCl3O3/c1-14-7-4(10)2-3(9)5(6(7)11)8(12)13/h2,12-13H,1H3 |
InChI Key |
NQLFRYVGSQDZSZ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C(=C(C=C1Cl)Cl)OC)Cl)(O)O |
Origin of Product |
United States |
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